Cas no 2228071-73-4 (rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol)

Technical Introduction: rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a stereochemically defined 3-hydroxy-substituted pyrrolidine core with a 2,3,3-trimethylbutyl side chain. This compound is of interest in pharmaceutical and synthetic chemistry due to its potential as a versatile intermediate for the development of bioactive molecules. The presence of both hydroxyl and alkyl substituents on the pyrrolidine ring enhances its utility in stereoselective synthesis and ligand design. Its rigid structure and functional group compatibility make it suitable for applications in asymmetric catalysis and medicinal chemistry research. The racemic mixture allows for further resolution into enantiopure forms, broadening its applicability in chiral synthesis.
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol structure
2228071-73-4 structure
Product name:rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol
CAS No:2228071-73-4
MF:C11H23NO
Molecular Weight:185.306423425674
CID:5943333
PubChem ID:165787388

rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

    • rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol
    • EN300-1636739
    • 2228071-73-4
    • インチ: 1S/C11H23NO/c1-8(11(2,3)4)5-9-6-12-7-10(9)13/h8-10,12-13H,5-7H2,1-4H3/t8?,9-,10-/m1/s1
    • InChIKey: OBDOATYXSZDXDF-VXRWAFEHSA-N
    • SMILES: O[C@@H]1CNC[C@H]1CC(C)C(C)(C)C

計算された属性

  • 精确分子量: 185.177964357g/mol
  • 同位素质量: 185.177964357g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 162
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 32.3Ų

rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1636739-1.0g
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol
2228071-73-4
1g
$2035.0 2023-06-04
Enamine
EN300-1636739-0.5g
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol
2228071-73-4
0.5g
$1954.0 2023-06-04
Enamine
EN300-1636739-2.5g
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol
2228071-73-4
2.5g
$3988.0 2023-06-04
Enamine
EN300-1636739-50mg
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol
2228071-73-4
50mg
$888.0 2023-09-22
Enamine
EN300-1636739-2500mg
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol
2228071-73-4
2500mg
$2071.0 2023-09-22
Enamine
EN300-1636739-250mg
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol
2228071-73-4
250mg
$972.0 2023-09-22
Enamine
EN300-1636739-10000mg
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol
2228071-73-4
10000mg
$4545.0 2023-09-22
Enamine
EN300-1636739-10.0g
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol
2228071-73-4
10g
$8749.0 2023-06-04
Enamine
EN300-1636739-0.1g
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol
2228071-73-4
0.1g
$1791.0 2023-06-04
Enamine
EN300-1636739-0.25g
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol
2228071-73-4
0.25g
$1872.0 2023-06-04

rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol 関連文献

rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-olに関する追加情報

Comprehensive Guide to rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol (CAS No. 2228071-73-4): Properties, Applications, and Market Insights

The compound rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol (CAS No. 2228071-73-4) is a chiral pyrrolidine derivative with significant potential in pharmaceutical and chemical research. This structurally unique molecule features a 2,3,3-trimethylbutyl side chain attached to a pyrrolidin-3-ol core, making it an interesting subject for drug discovery and material science applications. Its stereochemistry, particularly the (3R,4S) configuration, plays a crucial role in its biological activity and interaction with target proteins.

Recent advances in asymmetric synthesis have made rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol more accessible to researchers. The compound's chiral centers at positions 3 and 4 create opportunities for developing enantioselective catalysts and studying stereospecific biological interactions. Many scientists are investigating its potential as a pharmacophore in central nervous system (CNS) drugs, given the pyrrolidine scaffold's prevalence in neuroactive compounds.

The 2,3,3-trimethylbutyl substituent in rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol contributes to its unique physicochemical properties. This bulky, branched alkyl group enhances the molecule's lipophilicity, potentially improving blood-brain barrier penetration for CNS applications. Researchers are particularly interested in how this structural feature affects the compound's metabolic stability and receptor binding affinity compared to simpler pyrrolidine derivatives.

In pharmaceutical development, rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol serves as a valuable intermediate for creating more complex molecules. Its hydroxyl group at position 3 provides a handle for further chemical modifications, while the pyrrolidine nitrogen can participate in salt formation or additional derivatization. These features make it versatile for structure-activity relationship (SAR) studies in medicinal chemistry programs.

The synthesis of rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol typically involves stereoselective reactions to establish the desired configuration at carbons 3 and 4. Modern synthetic approaches often employ chiral auxiliaries or enantioselective catalysis to control the stereochemistry. Recent publications have highlighted improved routes that increase atom economy and reduce the need for chromatographic purification, making the compound more accessible for research purposes.

Analytical characterization of rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol requires advanced techniques due to its chiral nature and potential for rotamer formation. High-performance liquid chromatography (HPLC) with chiral stationary phases is commonly used to assess enantiomeric purity, while nuclear magnetic resonance (NMR) spectroscopy helps confirm the structure and study conformational dynamics. Mass spectrometry provides additional confirmation of molecular weight and fragmentation patterns.

The pharmaceutical industry shows growing interest in rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol as a building block for CNS-targeted therapeutics. Its structural features resemble those found in several approved drugs for neurological disorders, making it a promising candidate for drug repurposing studies. Researchers are particularly exploring its potential in neuroprotective agents and cognitive enhancers, areas of high unmet medical need.

Beyond pharmaceuticals, rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol finds applications in asymmetric catalysis and material science. Its ability to coordinate with metals and participate in hydrogen bonding networks makes it useful for designing new catalysts and functional materials. Some studies investigate its incorporation into supramolecular assemblies with potential applications in sensing and molecular recognition.

The market for rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol has expanded with increasing demand from contract research organizations (CROs) and academic laboratories. Suppliers now offer the compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. Pricing trends reflect the compound's growing importance in drug discovery pipelines, with competitive options emerging from different manufacturers.

Quality control standards for rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol have become more stringent as its applications expand. Reputable suppliers typically provide comprehensive analytical data, including HPLC chromatograms, NMR spectra, and mass spec analysis to verify purity and identity. Storage recommendations usually suggest protection from moisture and oxidation, often under inert atmosphere for long-term stability.

Future research directions for rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol include exploring its biological activity in more detail and developing more efficient synthetic routes. Computational chemistry approaches are being applied to predict its binding modes with various biological targets, potentially revealing new therapeutic applications. Additionally, researchers are investigating its use in bioconjugation chemistry and as a scaffold for peptidomimetics.

Environmental and safety considerations for handling rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended during handling. Material safety data sheets (MSDS) provide specific guidance on storage, disposal, and first aid measures for this compound.

The intellectual property landscape surrounding rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol includes patents covering its synthesis methods and specific derivatives. Researchers should conduct proper freedom-to-operate analyses before developing commercial applications. Recent patent filings indicate growing interest in its use as an intermediate for kinase inhibitors and GPCR modulators, reflecting broader trends in drug discovery.

For laboratories considering working with rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol, several commercial sources offer high-quality material with certificates of analysis. When selecting a supplier, factors to consider include batch-to-batch consistency, enantiomeric purity, and available technical support. Some suppliers provide custom synthesis services for derivatives or scaled-up quantities to meet specific research needs.

In conclusion, rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol (CAS No. 2228071-73-4) represents a versatile chiral building block with growing importance in pharmaceutical research and chemical synthesis. Its unique structural features, including the pyrrolidine core and branched alkyl substituent, offer multiple opportunities for chemical modification and biological evaluation. As research continues to uncover new applications for this compound, its role in drug discovery and materials science is likely to expand further.

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